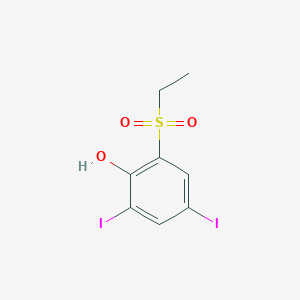

2-Ethylsulfonyl-4,6-diiodophenol

Vue d'ensemble

Description

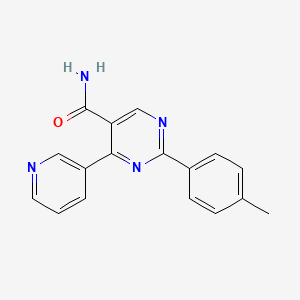

“2-Ethylsulfonyl-4,6-diiodophenol” is a complex organic compound. Based on its name, it likely contains a phenol group (an aromatic ring with a hydroxyl group), iodine atoms, and an ethylsulfonyl group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the iodine atoms and the ethylsulfonyl group . Iodine atoms on an aromatic ring can often be replaced in a substitution reaction, and the sulfonyl group might also participate in various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, solubility, and stability . These properties are determined by the compound’s molecular structure. Without specific data, we can only speculate on these properties based on the properties of similar compounds.Applications De Recherche Scientifique

Antioxidant Capacity Assays 2-Ethylsulfonyl-4,6-diiodophenol, as a phenolic compound, may have implications in antioxidant capacity assays due to its structural similarity with phenolic antioxidants. Antioxidant capacity assays like ABTS and DPPH are widely used to measure the antioxidant capacity of compounds, including phenolics, which neutralize free radicals, thereby preventing oxidative stress and related diseases. These assays are crucial in evaluating the potential of compounds in food engineering, pharmacy, and medicine. Phenolic compounds, by virtue of their ability to donate hydrogen atoms or electrons, play a significant role in these assays. The assays, including ABTS and DPPH, are based on the transfer of a hydrogen atom or an electron to a radical, leading to its neutralization. The relevance of 2-Ethylsulfonyl-4,6-diiodophenol in this context could be hypothesized to align with the mechanisms of these assays, wherein its efficacy in scavenging free radicals could be explored through similar methodologies (I. Ilyasov et al., 2020; I. Munteanu & C. Apetrei, 2021).

Environmental and Food Analysis The role of phenolic compounds, including potentially 2-Ethylsulfonyl-4,6-diiodophenol, extends to environmental and food analysis through their bioactive properties. Antibody-based methods and biosensors have been developed to detect and quantify phenolic compounds due to their health implications and environmental impact. These compounds, owing to their antioxidant properties, find applications in monitoring food quality and safety, as well as in environmental pollution assessment. The specificity and sensitivity of these methods towards phenolic compounds underscore the importance of understanding and utilizing these compounds in various analytical applications (M. Fránek & K. Hruška, 2018).

Interactions with Microbiota and Metabolism Phenolic compounds, by virtue of their bioactive properties, interact with human microbiota and influence metabolism, offering potential health benefits. These interactions can lead to modifications in the gut microbiome, influencing the metabolic pathways and thereby impacting health outcomes. The antioxidant and anti-inflammatory properties of phenolic compounds can also play a significant role in modulating metabolic diseases and disorders. Given the structural and functional similarities, 2-Ethylsulfonyl-4,6-diiodophenol could potentially exhibit similar interactions, making it a subject of interest for research in nutrition, metabolism, and disease prevention (H. Rajha et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-ethylsulfonyl-4,6-diiodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2O3S/c1-2-14(12,13)7-4-5(9)3-6(10)8(7)11/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMUIGHZWPTKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=CC(=C1)I)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylsulfonyl-4,6-diiodophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate](/img/structure/B3134082.png)

![3-[4-(1H-1,2,4-triazol-5-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B3134090.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3134110.png)

![ethyl 5-benzoyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134121.png)

![ethyl 5-acetyl-1-[(E)-1-[(Z)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-1-en-2-yl]-2,3-dihydropyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B3134127.png)

![3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134129.png)

![5-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B3134135.png)

![1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3134179.png)

![Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate](/img/structure/B3134203.png)